molecular formula C15H11ClO4 B14658258 2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one CAS No. 52602-11-6

2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B14658258
CAS No.: 52602-11-6
M. Wt: 290.70 g/mol
InChI Key: BDTVKIASDODGII-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound with a complex structure that includes a chlorophenoxy group and a benzodioxinone ring

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product . The reaction conditions are usually mild, with temperatures ranging from 0°C to the reflux temperature of the reaction materials.

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or inorganic peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Acylation: The compound can undergo acylation reactions to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of certain polymers and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one can be compared with other similar compounds such as:

    (4-Chlorophenoxy)acetic acid: This compound is also a chlorophenoxy derivative but has different applications and properties.

    2-Methyl-4-chlorophenoxyacetic acid:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

52602-11-6

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C15H11ClO4/c1-15(18-11-8-6-10(16)7-9-11)19-13-5-3-2-4-12(13)14(17)20-15/h2-9H,1H3

InChI Key

BDTVKIASDODGII-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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